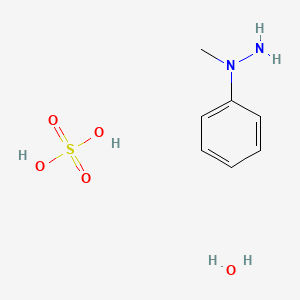

1-Methyl-1-phenylhydrazine sulfate dihydrate

Beschreibung

1-Methyl-1-phenylhydrazine sulfate dihydrate (CAS: 200416-84-8) is a hydrazine derivative with the molecular formula C₇H₁₄N₂O₅S and a molecular weight of 238.264 g/mol . It is the sulfate salt of 1-methyl-1-phenylhydrazine (CAS: 618-40-6), a liquid compound with a molecular weight of 122.17 g/mol and a density of 1.038 g/mL at 25°C . The dihydrate form enhances stability and solubility, making it suitable for synthetic applications, particularly in amidation and acylation reactions .

Eigenschaften

Molekularformel |

C7H14N2O5S |

|---|---|

Molekulargewicht |

238.26 g/mol |

IUPAC-Name |

1-methyl-1-phenylhydrazine;sulfuric acid;hydrate |

InChI |

InChI=1S/C7H10N2.H2O4S.H2O/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4;/h2-6H,8H2,1H3;(H2,1,2,3,4);1H2 |

InChI-Schlüssel |

HKHAJSJGILURDO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC=CC=C1)N.O.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Methyl-1-phenylhydrazin-sulfat-Dihydrat beinhaltet typischerweise die Reaktion von Phenylhydrazin mit Methyliodid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion verläuft wie folgt: [ \text{C}6\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{NHNHCH}_3 + \text{HI} ] Das erhaltene Produkt wird dann mit Schwefelsäure behandelt, um das Sulfatsalz zu bilden, das anschließend in Form des Dihydrats kristallisiert {_svg_2}.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 1-Methyl-1-phenylhydrazin-sulfat-Dihydrat skalierbarere Verfahren umfassen, wie z. B. kontinuierliche Fließreaktoren, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen und strengen Qualitätskontrollmaßnahmen ist unerlässlich, um die Reinheit und Stabilität der Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Methyl-1-phenylhydrazin-sulfat-Dihydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Azoverbindungen oxidiert werden.

Reduktion: Sie kann zu Hydrazinderivaten reduziert werden.

Substitution: Die Methyl- und Phenylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Azoverbindungen.

Reduktion: Hydrazinderivate.

Substitution: Verschiedene substituierte Hydrazinverbindungen.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Methyl-1-phenylhydrazine sulfate dihydrate is utilized as a key intermediate in the synthesis of various organic compounds. Its ability to form hydrazones makes it valuable for:

- Synthesis of Pyrazoles : The compound reacts with carbonyl compounds to produce pyrazole derivatives, which are important in pharmaceuticals and agrochemicals. For instance, reactions involving 1,2,4-triketones have shown high yields of substituted pyrazoles when treated with this compound .

- Formation of Hydrazones : It can react with aldehydes and ketones to form hydrazones, which are useful for the identification and separation of sugars and other carbonyl-containing compounds .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antitumor Activity : Studies have indicated that derivatives of 1-methyl-1-phenylhydrazine exhibit antitumor properties. For example, phenylhydrazine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms .

- Model for Hemolytic Anemia : Due to its ability to induce oxidative stress and damage red blood cells, this compound serves as a model compound for studying hemolytic anemia in laboratory settings .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting certain classes of compounds:

- Chromatographic Applications : It is employed in chromatography for the derivatization of carbonyl compounds, enhancing their detection sensitivity during analysis .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-1-phenylhydrazine sulfate dihydrate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form stable complexes with metal ions, influencing catalytic processes and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Hydrazine Derivatives

Structural Analogs and Key Properties

The table below compares 1-methyl-1-phenylhydrazine sulfate dihydrate with related compounds:

Reactivity with Acyl Halides

This compound reacts efficiently with in situ-prepared acyl halides, outperforming hydrolysis rates (Tables 5–6 in ). Its liquid precursor, 1-methyl-1-phenylhydrazine, requires stabilization via sulfate salt formation to prevent decomposition during reactions . In contrast, 2,4-dinitrophenylhydrazine reacts preferentially with carbonyl groups, forming colored precipitates for analytical purposes .

Solubility and Stability

- This compound : High water solubility due to ionic sulfate and hydrate structure .

- Phenylhydrazine: Soluble in polar solvents (e.g., methanol, ethanol) but prone to oxidation, requiring acidic stabilization .

- Symmetrical dimethylhydrazine dihydrochloride : Hygroscopic solid, used in controlled environments due to volatility risks .

Research Findings and Comparative Studies

Biologische Aktivität

1-Methyl-1-phenylhydrazine sulfate dihydrate (MPH) is an organic compound known for its biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential applications in cancer research and its mechanism of action involving reactive intermediates. This article reviews the biological activity of MPH, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group, which is known for its ability to participate in various chemical reactions. The compound's structure can be represented as follows:

The sulfate dihydrate form indicates the presence of water molecules associated with the sulfate group, influencing the compound's solubility and reactivity.

Biological Activity Overview

The biological activity of MPH has been primarily studied in the context of its anticancer properties. The compound acts as a prodrug, which is metabolized into reactive species that can induce cellular damage, leading to apoptosis in cancer cells.

MPH exhibits its biological effects through several mechanisms:

- DNA Interaction : MPH can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which can damage cellular components.

- Enzyme Inhibition : MPH may inhibit specific enzymes involved in cellular metabolism, further contributing to its anticancer effects.

Anticancer Activity

A study conducted by Finney et al. (1994) demonstrated that MPH has significant cytotoxic effects against various cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 5 µM for human breast cancer cells (MCF-7) and 8 µM for lung cancer cells (A549) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| A549 | 8 |

| HeLa | 6 |

Toxicological Studies

Toxicological assessments reveal that while MPH exhibits potent anticancer activity, it also presents toxicity to normal cells at higher concentrations. A study showed that normal fibroblast cells had an IC50 of 15 µM, indicating a selectivity towards cancerous cells .

| Cell Type | IC50 (µM) |

|---|---|

| Fibroblast | 15 |

| MCF-7 | 5 |

| A549 | 8 |

Synthesis and Derivatives

The synthesis of MPH typically involves the reaction of methyl phenyl hydrazine with suitable reagents under controlled conditions. Various derivatives have been synthesized to enhance its biological activity and reduce toxicity. For instance, modifications at the phenyl ring have been shown to improve selectivity towards cancer cells while minimizing effects on normal tissues .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 1-methyl-1-phenylhydrazine sulfate dihydrate, and how can reaction progress be monitored?

- Methodology : The compound can be synthesized via reductive amination or sulfonation pathways. For example, phenylhydrazine derivatives are often prepared by reacting hydrazine hydrate with aldehydes under reflux in absolute alcohol, followed by sulfonation with sulfuric acid to form the sulfate salt . Reaction progress is monitored using TLC (e.g., Chloroform:Methanol 7:3 ratio) to confirm intermediate formation . The final product is isolated by precipitation in ice water and recrystallized to obtain the dihydrate form .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- FT-IR : Identify N-H stretching (3100–3300 cm⁻¹) and S=O vibrations (1050–1200 cm⁻¹) .

- NMR : ¹H NMR should show peaks for the methyl group (~δ 2.5–3.0 ppm) and aromatic protons (~δ 7.0–7.5 ppm) .

- TLC : Use silica gel plates with a polar mobile phase (e.g., Chloroform:Methanol) to confirm purity .

- Elemental Analysis : Verify molecular formula (C₇H₁₄N₂O₅S) and hydration state via water content analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as phenylhydrazine derivatives are irritants .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers away from moisture to prevent hydrolysis .

- Waste Disposal : Neutralize with dilute HCl before disposal to reduce reactivity .

Advanced Research Questions

Q. How does the sulfate dihydrate form influence the stability and reactivity of 1-methyl-1-phenylhydrazine compared to its anhydrous counterpart?

- Analysis : The dihydrate form enhances stability by reducing hygroscopicity, as water molecules in the crystal lattice mitigate decomposition. However, dehydration studies (e.g., thermogravimetric analysis) show that heating above 80°C releases water, altering reactivity . Anhydrous forms are more reactive in nucleophilic substitutions but prone to oxidation .

Q. What mechanistic insights explain the role of this compound in synthesizing heterocyclic compounds (e.g., pyrazoles or hydrazones)?

- Mechanism : The compound acts as a hydrazine donor in condensation reactions. For example, in pyrazole synthesis, it reacts with β-ketoesters via cyclocondensation, where the sulfate group stabilizes intermediates through hydrogen bonding . In hydrazone formation, the free hydrazine moiety reacts with carbonyl groups (e.g., benzaldehyde), forming Schiff bases .

Q. How can contradictory yields in phenylhydrazine sulfate synthesis be resolved?

- Troubleshooting :

- Route Optimization : The sulfonate method (using Na₂SO₃ and HCl) typically gives higher yields (~70%) compared to stannous chloride reduction (~50%) due to better intermediate stability .

- pH Control : Maintain acidic conditions (pH 1–2) during sulfonation to prevent byproduct formation .

- Purification : Use recrystallization from ethanol-water mixtures to remove unreacted hydrazine .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

- Analytical Challenges :

- Impurity Identification : Hydrazine byproducts (e.g., phenylhydrazine hydrochloride) may co-elute in HPLC. Use ion-pair chromatography with phosphomolybdic acid (PMA) as a derivatizing agent to enhance detection .

- Sensitivity : UV-Vis detection at 254 nm is limited for low-concentration impurities. Switch to LC-MS with electrospray ionization for higher sensitivity .

Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?

- Theoretical Insights : The N–N bond in the hydrazine moiety acts as a bidentate ligand, coordinating with metals like Cu(II) or Fe(III). Sulfate counterions can participate in hydrogen bonding, stabilizing metal complexes. DFT studies suggest that electron-withdrawing sulfate groups reduce electron density on the hydrazine nitrogen, affecting redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.